molecular formula C21H18ClN3O3S2 B14103831 N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14103831
M. Wt: 460.0 g/mol
InChI Key: ZFWFPSZRIGPZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 2-chlorobenzyl group attached via an acetamide linker and a 2-(thiophen-2-yl)ethyl substituent at position 3 of the pyrimidine ring. Its synthesis typically involves alkylation of thieno[3,2-d]pyrimidinone intermediates with chloroacetamide derivatives under basic conditions, as seen in analogous protocols .

Properties

Molecular Formula

C21H18ClN3O3S2

Molecular Weight

460.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H18ClN3O3S2/c22-16-6-2-1-4-14(16)12-23-18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-15-5-3-10-29-15/h1-6,8,10-11H,7,9,12-13H2,(H,23,26)

InChI Key

ZFWFPSZRIGPZJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)Cl

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with various substituents. The synthesis typically involves multi-step reactions starting from simpler thiophene derivatives and utilizing chlorobenzylamine as a key reagent. The synthetic route often emphasizes the formation of the thieno-pyrimidine framework through cyclization reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve induction of apoptosis in cancer cells, which was assessed through various assays including AO/EtBr staining that differentiates live and apoptotic cells.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54918Reactive oxygen species (ROS) generation

Other Biological Activities

Apart from its anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities in vitro, potentially making them candidates for treating inflammatory diseases.

Case Studies

A notable study published in ResearchGate described the identification of this compound through a drug library screening on multicellular spheroids. The results indicated that it could effectively reduce tumor growth in vivo models while exhibiting minimal toxicity to normal cells .

Another investigation focused on its interaction with specific molecular targets related to cancer proliferation pathways. The compound was found to inhibit key enzymes involved in tumor growth signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs share the thieno[3,2-d]pyrimidine scaffold but differ in substituents, which critically modulate physicochemical and biological properties. Below is a comparative analysis of four related compounds:

Compound Name / ID Substituents at Key Positions Molecular Formula Molecular Weight Key Features Reference ID
Target Compound - 3-(2-(thiophen-2-yl)ethyl)
- 2-chlorobenzyl acetamide
C₂₂H₁₈ClN₃O₃S₂ 472.0 Thiophene-ethyl group enhances lipophilicity; chloro-benzyl improves stability
N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide - 3-(4-methoxyphenyl)
- Thioether linkage instead of oxo-acetamide
C₂₂H₁₈ClN₃O₃S₂ 472.0 Methoxy group increases electron density; thioether may alter redox properties
N-(2-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide - 3-phenethyl
- Thioether linkage
C₂₃H₂₀ClN₃O₂S₂ 470.0 Phenethyl group introduces bulkiness; may reduce metabolic clearance
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide - Dichlorophenyl
- Pyrazolone core (not thienopyrimidine)
C₁₉H₁₆Cl₂N₃O₂ 398.3 Dichlorophenyl enhances halogen bonding; pyrazolone core alters ring strain

Key Research Findings

  • Bioactivity Trends : Thiophene-containing derivatives show enhanced cytotoxicity over purely aromatic substituents (e.g., phenyl), likely due to improved membrane permeability .
  • Crystallographic Data : Analogous dichlorophenyl-acetamides exhibit twisted conformations between aromatic rings (61.8° dihedral angle), affecting packing and solubility .

Preparation Methods

Cyclocondensation of 3-Aminothiophene Derivatives

The thieno[3,2-d]pyrimidin-4(3H)-one core is synthesized via microwave-assisted cyclization of 3-amino-5-arylthiophene-2-carboxamide precursors with formic acid. A study demonstrated that irradiating 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide (11a) with formic acid at 150°C for 20 minutes produced the thieno[3,2-d]pyrimidin-4-one scaffold (18a) in 87% yield. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 150°C <100°C: <40% yield
Reaction Time 20 minutes >30 min: Decomposition
Solvent Acetic acid Toluene: 22% lower yield

The reaction proceeds via intramolecular cyclization, with the amide nitrogen attacking the formyl carbon.

Alternative Route Using Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) facilitates the conversion of thieno[3,2-d]pyrimidin-4-ones to chloropyrimidines. Treating 18a with POCl₃ at 80°C for 4 hours yields 4-chlorothieno[3,2-d]pyrimidine (19a) . This intermediate is critical for subsequent nucleophilic substitutions.

Incorporation of 2-(Thiophen-2-yl)Ethyl Side Chain

Alkylation of Pyrimidinone Nitrogen

The 3-position nitrogen of the thienopyrimidinone core undergoes alkylation with 2-(thiophen-2-yl)ethyl bromide. A representative procedure involves:

  • Dissolving 19a (1.0 equiv) in dry DMF under nitrogen
  • Adding K₂CO₃ (2.5 equiv) and 2-(thiophen-2-yl)ethyl bromide (1.2 equiv)
  • Heating at 60°C for 12 hours

Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) affords the alkylated product with 73% yield. NMR data confirms successful substitution:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.1 Hz, 1H, thiophene-H), 6.95–6.85 (m, 2H, thiophene-H), 4.30 (t, J = 7.2 Hz, 2H, CH₂), 3.10 (t, J = 7.2 Hz, 2H, CH₂)

Acetamide Linkage Formation

Nucleophilic Acyl Substitution

The final acetamide group is installed via reaction of 2-chlorobenzylamine with activated pyrimidinyl acetic acid derivatives. A validated protocol includes:

  • Generating the acid chloride from 2-(pyrimidinyl)acetic acid using thionyl chloride (SOCl₂)
  • Reacting with N-(2-chlorobenzyl)amine in dichloromethane at 0°C
  • Neutralizing with aqueous NaHCO₃
Reagent Equiv Role
SOCl₂ 3.0 Acid chloride formation
Et₃N 2.5 Base
Reaction Time 2 h Completion monitoring

The product is recrystallized from ethanol/water (1:1) to achieve >98% purity.

Integrated Synthetic Pathway

Convergent Synthesis Strategy

Combining the above steps, the full synthesis proceeds as:

  • Thienopyrimidinone Core: Microwave-assisted cyclization (87% yield)
  • Side Chain Installation: Alkylation with 2-(thiophen-2-yl)ethyl bromide (73% yield)
  • Acetamide Coupling: Acid chloride aminolysis (68% yield)

Overall Yield: 87% × 73% × 68% = 43.2%

Comparative Analysis of Methods

Method Yield Purity Time Efficiency
Sequential Synthesis 43% 98% 36 hours
One-Pot Approach 31% 85% 24 hours

The sequential method remains superior for large-scale production despite longer duration.

Structural Characterization

Spectroscopic Validation

FTIR (KBr):

  • 1719 cm⁻¹: C=O stretch (amide I)
  • 1538 cm⁻¹: C=C aromatic
  • 1177 cm⁻¹: C-N stretch

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 169.8 (amide carbonyl)
  • δ 158.2 (pyrimidinone C=O)
  • δ 142.5 (thiophene C-S)

Process Optimization

Solvent Screening

Replacing DMF with dimethylacetamide (DMAc) in the alkylation step increased yields to 79% while reducing reaction time to 8 hours.

Catalytic Enhancements

Adding 5 mol% CuI accelerated the acetamide coupling step, achieving 82% yield in 1.5 hours versus 68% in 2 hours without catalyst.

Q & A

Q. Critical Factors :

  • Temperature : Reduction steps require controlled temperatures (e.g., 273 K) to minimize side reactions .
  • Catalyst selection : EDC improves condensation efficiency compared to traditional coupling agents.
  • Purification : Column chromatography or recrystallization from methanol/acetone mixtures enhances purity (>95%) .

Q. Table 1: Comparison of Synthetic Methods

StepConditionsYield (%)Purity (%)Reference
SubstitutionKOH, DMSO, 80°C7890
ReductionFe powder, HCl, 273 K8588
CondensationEDC, CH₂Cl₂, triethylamine7295

How can researchers confirm the molecular structure of this compound?

Basic Research Question
Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.52 Å) and angles (e.g., N–H⋯N = 118°), confirming stereochemistry .
  • NMR spectroscopy : 1^1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13^{13}C NMR (δ 165–170 ppm for carbonyl groups) validate functional groups .
  • Mass spectrometry : High-resolution MS (e.g., [M+H]⁺ = 345.81) confirms molecular weight .

Q. Methodological Tip :

  • Use slow evaporation from methanol/acetone (1:1) to grow single crystals suitable for XRD .

What strategies resolve contradictions in biological activity data from different assays?

Advanced Research Question
Discrepancies may arise from:

  • Impurity profiles : By-products from incomplete condensation (e.g., unreacted cyanoacetic acid) can skew bioassay results. Use HPLC-MS to quantify impurities (<2%) .
  • Assay conditions : Buffer pH (e.g., 7.4 vs. 5.5) affects solubility. Pre-saturate solutions in PBS or DMEM for consistency .
  • Target specificity : Validate interactions via isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Case Study :
A study reported conflicting IC50 values (10 μM vs. 25 μM) in kinase assays. Adjusting Mg²⁺ concentration (from 1 mM to 5 mM) resolved variability due to cofactor dependency .

How can computational modeling study this compound’s reactivity?

Advanced Research Question

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., thiophene ring’s sulfur atom) .
  • Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. A study achieved a docking score of −9.2 kcal/mol, correlating with experimental IC50.
  • MD simulations : Analyze stability in lipid bilayers (e.g., 100 ns trajectories) to assess membrane permeability .

Q. Table 2: Computational Parameters

ParameterValueReference
Docking Score−9.2 kcal/mol
HOMO-LUMO Gap4.3 eV
Solubility (LogP)2.8 (predicted)

What steps optimize the condensation reaction to avoid by-products?

Basic Research Question

  • Stoichiometry : Use a 1.2:1 molar ratio of amine to cyanoacetic acid to drive the reaction to completion .
  • Catalyst activation : Pre-activate EDC with NHS (N-hydroxysuccinimide) for 10 minutes before adding the amine .
  • Solvent choice : Dichloromethane minimizes side reactions vs. polar aprotic solvents like DMF .

Q. Troubleshooting :

  • If yield <70%, check for residual moisture (use molecular sieves) or increase reaction time to 6 hours .

What techniques characterize polymorphic forms or solvates?

Advanced Research Question

  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.4°, 18.7°) to identify polymorphs .
  • DSC : Endothermic peaks (e.g., 459–461 K) confirm melting points of distinct forms .
  • TGA : Monitor weight loss (~5% at 373 K) to detect solvates (e.g., methanol clathrates) .

Example :
A polymorph screened via PXRD showed a triclinic crystal system (a = 13.70 Å, b = 14.16 Å), differing from the monoclinic form (β = 93.15°) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.